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Compound of Interest

Compound Name: AZD2858

Cat. No.: B15541572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the delivery of AZD2858 in

preclinical studies, based on currently available research. The information is intended to guide

researchers in designing and executing experiments involving this potent Glycogen Synthase

Kinase 3 (GSK-3) inhibitor.

Overview of AZD2858
AZD2858 is a selective and orally active inhibitor of GSK-3α and GSK-3β, with IC50 values of

0.9 nM and 5 nM, respectively.[1] Its primary mechanism of action involves the inhibition of

GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[2][3] This

inhibition leads to the stabilization and nuclear translocation of β-catenin, promoting the

transcription of Wnt target genes.[3][4] In preclinical models, AZD2858 has demonstrated

significant effects on bone formation and fracture healing.[2][3][4]

Signaling Pathway
The primary signaling pathway affected by AZD2858 is the Wnt/β-catenin pathway. Inhibition of

GSK-3 by AZD2858 prevents the phosphorylation and subsequent degradation of β-catenin.
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Caption: Wnt/β-catenin signaling pathway modulation by AZD2858.

Preclinical Delivery Methods and Formulations
AZD2858 has been successfully administered in preclinical models primarily through oral

gavage and subcutaneous injections. The choice of delivery method and formulation depends

on the animal model and experimental design.

Oral Administration (Rat Model)
Oral delivery is a common method for AZD2858 administration in rat models, particularly for

studies on fracture healing and bone mass.[2][4]

Experimental Workflow for Oral Administration
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Caption: Workflow for oral administration of AZD2858 in rats.

Protocol for Oral Suspension Preparation:

A suspended solution suitable for oral injection can be prepared as follows[1]:

Prepare a stock solution of AZD2858 in DMSO (e.g., 12.5 mg/mL).

To prepare a 1.25 mg/mL working solution, take 100 µL of the DMSO stock solution.

Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix until uniform.

Add 450 µL of saline to bring the final volume to 1 mL.

The resulting solution is a suspension. It is recommended to prepare this fresh daily.

Quantitative Data from Oral Administration Studies in Rats:
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Parameter Dosage Duration
Animal
Model

Key
Findings

Reference

Fracture

Healing

30 µmol/kg

(20 mg/kg)

daily

Up to 3

weeks

Female rats

with femoral

fractures

- Mineral

Density

Increase:

28% at 2

weeks, 38%

at 3 weeks-

Mineral

Content

Increase:

81% at 2

weeks, 93%

at 3 weeks

[2]

Bone Mass
20 mg/kg

once daily
2 weeks Female rats

- Trabecular

BMC

Increase:

172% of

control-

Cortical BMC

Increase:

111% of

control-

Vertebral

Compression

Strength

Increase:

370% of

control

[3][4]

Bone

Turnover

Markers

30 µmol/kg

daily

From 3 days Rats - Statistically

significant

increases in

P1NP (bone

formation

marker)-

Statistically

[1]
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significant

decreases in

TRAcP-5b

(bone

resorption

marker)

Subcutaneous Administration (Mouse Model)
Subcutaneous injection is another viable route for AZD2858 administration, particularly in

mouse models.

Protocol for Subcutaneous Injection Preparation:

While a specific formulation for subcutaneous injection is provided, researchers should ensure

the vehicle is appropriate for this route and does not cause local irritation. The previously

mentioned suspended solution protocol can be adapted, though careful consideration of

sterility is paramount for injectable formulations.[1]

Quantitative Data from Subcutaneous Administration Studies in Mice:
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Parameter Dosage Duration
Animal
Model

Key
Findings

Reference

Osteogenic &

Adipogenic

Potential

30 mg/kg Not specified BALB/c mice

- Stimulated

an increase

in

mesenchymal

progenitors

with

osteogenic

and

adipogenic

potential-

Drove

differentiation

towards the

osteogenic

lineage

[1]

Hematopoieti

c Progenitors
30 mg/kg Not specified BALB/c mice

- Enhanced

proliferation

of committed

hematopoieti

c progenitors

and their

differentiation

to the

osteoclast

lineage,

without

preventing an

overall

increase in

bone mass

[1]

In Vitro Applications
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For in vitro studies, AZD2858 is typically dissolved in DMSO to create a stock solution, which is

then diluted in cell culture medium to the desired final concentration.

Protocol for In Vitro Experiments:

Prepare a high-concentration stock solution of AZD2858 in sterile DMSO (e.g., 10 mM).

Store the stock solution at -20°C or -80°C for long-term storage.[1]

For experiments, thaw the stock solution and dilute it in pre-warmed cell culture medium to

the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%)

to avoid solvent-induced cytotoxicity.

Treat cells for the desired duration before analysis.

Quantitative Data from In Vitro Studies:

Cell Type Concentration Duration Key Findings Reference

Human

Osteoblast Cells
1 µM Not specified

Increased β-

catenin levels
[1][4]

hADSC (human

adipose-derived

stem cells)

EC50: 440 nM

(TAZ

expression)EC50

: 1.2 µM (Osterix

expression)

Not specified

- 1.4-fold

increase in TAZ

and Osterix

expression-

Marked increase

in osteogenic

mineralization

[1]

Glioma Cell

Lines (GBM1,

GBM4, U251,

U87)

IC50 in the low

micromolar

range

Not specified

- Single-agent

cytotoxicity-

Promoted

centrosome

disruption, failed

mitosis, and S-

phase arrest

[5]
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Important Considerations
Toxicity: While efficacious in preclinical models for bone-related studies, AZD2858 was

discontinued for other indications due to toxic side effects.[6] Researchers should carefully

monitor animal health and conduct appropriate toxicological assessments.

Formulation Stability: Suspended formulations should be prepared fresh daily to ensure

consistent dosing.

Vehicle Controls: Appropriate vehicle controls are crucial for interpreting experimental results

accurately. The vehicle should be identical to that used for the AZD2858 formulation, minus

the active compound.

Pharmacokinetics: The pharmacokinetic properties of AZD2858, such as its half-life, should

be considered when designing dosing schedules to maintain effective drug exposure.

These application notes and protocols are intended to serve as a starting point for researchers

working with AZD2858. Experimental conditions, including dosage, administration route, and

formulation, may need to be optimized for specific animal models and research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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